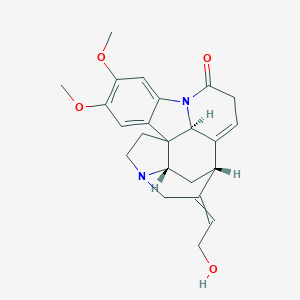![molecular formula C21H14ClN3O4 B236649 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as GSK3β inhibitor, is a chemical compound that has gained much attention in scientific research due to its potential in treating various diseases.
Mécanisme D'action
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the ATP-binding site of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamideβ and inhibits its activity. This leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of β-catenin, which is a key protein involved in the Wnt/β-catenin pathway. This leads to the activation of various downstream targets such as cyclin D1, which is involved in cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its potency as a N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamideβ inhibitor. This makes it a useful tool for studying the role of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamideβ in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained.
Orientations Futures
There are several future directions for the research and development of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One of the potential applications is in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function in animal models. Another potential application is in cancer therapy, where it has been shown to inhibit the growth of cancer cells.
Conclusion:
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound with potential applications in treating various diseases. Its potency as a N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamideβ inhibitor makes it a useful tool for studying the role of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamideβ in cellular processes. However, its potential toxicity should be taken into consideration when using it in lab experiments. Further research and development of this compound can lead to new treatments for diseases such as Alzheimer's and cancer.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a series of chemical reactions. The first step is the synthesis of 2-chloro-5-nitrobenzoic acid, followed by the synthesis of 2-bromo-4-chloro-5-nitrobenzoic acid. The next step involves the synthesis of 4-chloro-3-nitropyridine, which is then reacted with 2-bromo-4-chloro-5-nitrobenzoic acid to form 4-chloro-3-[2-bromo-4-chloro-5-nitrophenyl]pyridine.
The final step involves the reaction of 4-chloro-3-[2-bromo-4-chloro-5-nitrophenyl]pyridine with 2-amino-5-chlorobenzoxazole to form N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Applications De Recherche Scientifique
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been widely studied for its potential in treating various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been found to be a potent inhibitor of glycogen synthase kinase 3 beta (N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamideβ), which is a key enzyme involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
Nom du produit |
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Formule moléculaire |
C21H14ClN3O4 |
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C21H14ClN3O4/c22-15-5-4-13(11-14(15)21-25-19-17(29-21)2-1-7-23-19)24-20(26)12-3-6-16-18(10-12)28-9-8-27-16/h1-7,10-11H,8-9H2,(H,24,26) |
Clé InChI |
IAURMDLEPFEPOB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)





![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)

![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)